molecular formula C16H14N2O4 B12770004 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester CAS No. 172753-40-1

2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester

Cat. No.: B12770004
CAS No.: 172753-40-1
M. Wt: 298.29 g/mol
InChI Key: JIRNTCGHQPSWLJ-UHFFFAOYSA-N
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Description

2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester, can be achieved through various methods. One common approach is a one-pot, solvent-free, microwave-assisted, multi-component reaction. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid . The reaction conditions typically involve microwave irradiation, which accelerates the reaction and improves yield.

Industrial Production Methods

Industrial production of quinoline derivatives often involves green and sustainable chemical processes. These methods include the use of recyclable catalysts, solvent-free reaction conditions, and alternative reaction methods such as microwave-assisted synthesis, ultrasound-promoted synthesis, and photocatalytic synthesis using UV radiation .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Pyrano(3,2-c)quinoline-3-carboxylic acid, 5-(dimethylamino)-2-oxo-, methyl ester include other quinoline derivatives such as:

  • Quinoline N-oxides
  • Hydroxyquinolines
  • Aminoquinolines

Uniqueness

What sets this compound apart from other quinoline derivatives is its unique structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

172753-40-1

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

methyl 5-(dimethylamino)-2-oxopyrano[3,2-c]quinoline-3-carboxylate

InChI

InChI=1S/C16H14N2O4/c1-18(2)14-10-8-11(15(19)21-3)16(20)22-13(10)9-6-4-5-7-12(9)17-14/h4-8H,1-3H3

InChI Key

JIRNTCGHQPSWLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=CC=CC=C2C3=C1C=C(C(=O)O3)C(=O)OC

Origin of Product

United States

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